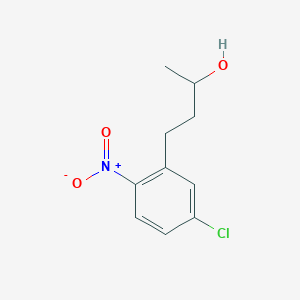
4-(5-Chloro-2-nitrophenyl)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Chloro-2-nitrophenyl)butan-2-ol is an organic compound with the molecular formula C10H12ClNO3 It is characterized by the presence of a chloro-nitrophenyl group attached to a butanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloro-2-nitrophenyl)butan-2-ol typically involves the nitration of 5-chloro-2-nitrobenzene followed by a series of reduction and substitution reactions. The reaction conditions often require the use of strong acids and bases, as well as specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Chloro-2-nitrophenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: Formation of 4-(5-Chloro-2-nitrophenyl)butan-2-one.
Reduction: Formation of 4-(5-Chloro-2-aminophenyl)butan-2-ol.
Substitution: Formation of 4-(5-Methoxy-2-nitrophenyl)butan-2-ol or 4-(5-Cyano-2-nitrophenyl)butan-2-ol.
Aplicaciones Científicas De Investigación
4-(5-Chloro-2-nitrophenyl)butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(5-Chloro-2-nitrophenyl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The chloro group may also play a role in modulating the compound’s activity by influencing its binding affinity to target sites.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(5-Bromo-2-nitrophenyl)butan-2-ol
- 4-(5-Fluoro-2-nitrophenyl)butan-2-ol
- 4-(5-Methoxy-2-nitrophenyl)butan-2-ol
Uniqueness
4-(5-Chloro-2-nitrophenyl)butan-2-ol is unique due to the presence of the chloro group, which imparts distinct chemical and biological properties compared to its analogs. The chloro group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H12ClNO3 |
|---|---|
Peso molecular |
229.66 g/mol |
Nombre IUPAC |
4-(5-chloro-2-nitrophenyl)butan-2-ol |
InChI |
InChI=1S/C10H12ClNO3/c1-7(13)2-3-8-6-9(11)4-5-10(8)12(14)15/h4-7,13H,2-3H2,1H3 |
Clave InChI |
FKVQHFSQUNJKAW-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1=C(C=CC(=C1)Cl)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(4-Ethylphenyl)-8-azabicyclo[3.2.1]oct-2-enehydrochloride](/img/structure/B13598914.png)
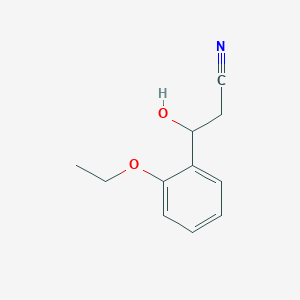
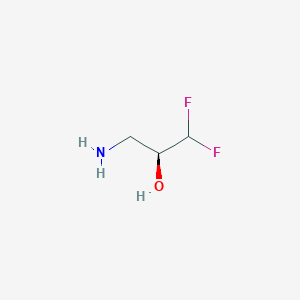

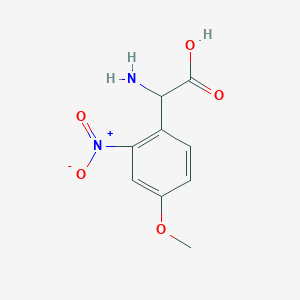



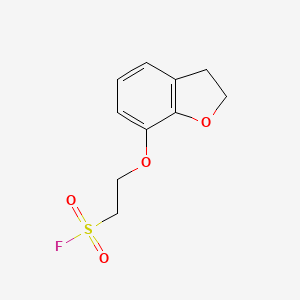
![4-[3-(3-Methoxyphenyl)propyl]piperidine](/img/structure/B13598985.png)

